2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid

pKa prediction regioisomer acidity ortho-effect

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid (synonym: Fmoc-2-amino-3-methylbenzoic acid; CAS 885951-04-2) is an Nᵅ-Fmoc-protected, methyl-substituted aminobenzoic acid derivative with the molecular formula C₂₃H₁₉NO₄ and a molecular weight of 373.4 g·mol⁻¹. The compound belongs to the class of aromatic amino acid building blocks employed primarily in solid-phase peptide synthesis (SPPS) and medicinal chemistry scaffold construction.

Molecular Formula C23H19NO4
Molecular Weight 373.4 g/mol
CAS No. 885951-04-2
Cat. No. B3163760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid
CAS885951-04-2
Molecular FormulaC23H19NO4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C23H19NO4/c1-14-7-6-12-19(22(25)26)21(14)24-23(27)28-13-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26)
InChIKeyHRZRGCZCULPHNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid (CAS 885951-04-2): A Regiospecific Fmoc-Protected Building Block for Peptide Synthesis and Medicinal Chemistry Procurement


2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid (synonym: Fmoc-2-amino-3-methylbenzoic acid; CAS 885951-04-2) is an Nᵅ-Fmoc-protected, methyl-substituted aminobenzoic acid derivative with the molecular formula C₂₃H₁₉NO₄ and a molecular weight of 373.4 g·mol⁻¹ . The compound belongs to the class of aromatic amino acid building blocks employed primarily in solid-phase peptide synthesis (SPPS) and medicinal chemistry scaffold construction [1]. Its defining structural features are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino nitrogen and the ortho-methyl substituent (3-position) adjacent to the carboxylic acid, which together create a sterically and electronically differentiated carboxylic acid environment compared to regioisomeric and isosteric analogs.

Why Regioisomeric Fmoc-Amino-Methylbenzoic Acids Cannot Be Interchanged Without Altering Acidity, Steric Profile, and Solid-Phase Reactivity


Among Fmoc-protected methylbenzoic acid isomers, the position of both the Fmoc-amino group and the methyl substituent dictates the carboxylic acid pKa, steric accessibility of the carboxyl group for activation and coupling, and the compound's behavior during Fmoc deprotection and purification [1]. The 2-amino-3-methyl substitution pattern (target compound) forces the carboxylic acid into an ortho relationship with a sterically demanding, hydrogen-bond-capable Fmoc-carbamate group, resulting in a predicted pKa of 3.71—approximately 0.65 log units more acidic than the 4-amino-3-methyl regioisomer (pKa 4.36) . This difference alters protonation-state-dependent solubility, extraction efficiency, and potentially the activation kinetics in carbodiimide- or uronium-mediated couplings [2]. Simply substituting a regioisomer without adjusting reaction stoichiometry, solvent ratios, or coupling reagent choices introduces a quantifiable risk of altered coupling yields and impurity profiles that can propagate into reduced final peptide purity and yield.

Quantitative Differentiation of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid Versus Closest Regioisomeric and Functional Analogs


Carboxylic Acid pKa: 0.65-Unit Increase in Acidity Over the 4-Amino-3-Methyl Regioisomer

The target compound exhibits a predicted acid dissociation constant (pKa) of 3.71±0.36, making it approximately 0.65 log units more acidic than its direct regioisomer Fmoc-4-amino-3-methylbenzoic acid (CAS 892878-63-6), which has a predicted pKa of 4.36±0.10 . This enhanced acidity is attributed to the ortho-effect: the proximity of the Fmoc-carbamate NH facilitates intramolecular hydrogen bonding with the carboxylate anion, stabilizing the conjugate base and lowering the pKa relative to the para-amino analog [1]. The resulting ΔpKa ≈ 0.65 corresponds to a ~4.5-fold difference in acid dissociation constant (Ka ratio), meaning that at any pH within the buffering range (approximately 3.0–5.0), the target compound is more extensively ionized than the 4-amino isomer.

pKa prediction regioisomer acidity ortho-effect benzoic acid derivatives solubility-pH profile

Ortho-Steric Hindrance: Differential Coupling Reactivity Requiring Adjustments in Activation Strategy

The ortho relationship between the carboxylic acid and the bulky Fmoc-carbamate group generates steric hindrance that retards nucleophilic attack on the activated carboxyl intermediate during amide bond formation. Published studies on sterically hindered Fmoc-amino acids demonstrate that under optimized conditions using the aminium coupling reagent HATU [O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate], incorporation yields approaching 99% are achievable for hindered residues, whereas standard HBTU/HOBt protocols—sufficient for unhindered 4-amino isomers—produce systematically lower yields [1]. This class-level evidence directly implies that procurement of the 2-amino-3-methyl isomer for SPPS requires the end-user to plan for more potent (and more costly) coupling reagents compared to the 4-amino-3-methyl isomer, where steric access to the carboxyl carbon is unimpeded.

steric hindrance coupling efficiency solid-phase peptide synthesis HATU ortho-substituted benzoic acid

Orthogonal Protection Strategy: Fmoc (Base-Labile) Selectivity vs. Boc (Acid-Labile) in Sequential Deprotection Workflows

The target compound employs the Fmoc protecting group, which is quantitatively removed under mildly basic conditions (typically 20% piperidine in DMF, pKa of piperidine ≈ 11.1) while remaining stable to the trifluoroacetic acid (TFA) conditions used for Boc-group removal and final peptide-resin cleavage in Fmoc/tBu SPPS [1]. This orthogonality provides a clear differentiation from the corresponding Boc-2-amino-3-methylbenzoic acid analog (molecular formula C₁₃H₁₇NO₄, MW 251.28), which would require acidic deprotection incompatible with acid-sensitive peptide modifications. The Fmoc strategy also inherently avoids the repetitive TFA exposure cycles characteristic of Boc-SPPS, reducing the cumulative risk of acid-catalyzed side reactions.

Fmoc deprotection Boc deprotection orthogonal protecting groups SPPS strategy piperidine-labile

Commercial Purity Specification: 98% (Leyan) vs. 95% Minimum for Competing Regioisomers

The target compound is commercially offered at a certified purity of 98% (Leyan, product code 1684988), whereas the closest regioisomer Fmoc-4-amino-3-methylbenzoic acid (CAS 892878-63-6) and the 5-methyl isomer Fmoc-2-amino-5-methylbenzoic acid (CAS 332121-91-2) are typically listed with a minimum purity specification of 95% by multiple vendors including AKSci and Matrix Scientific . This 3-percentage-point difference in nominal purity translates to a potentially meaningful difference in the level of unidentified impurities (up to 5% vs. 2%) that may include Fmoc-dipeptide contaminants, residual solvents, or regioisomeric by-products from incomplete synthetic resolution. For procurement of building blocks destined for multi-step SPPS, each percentage point of impurity can compound to substantially reduce final peptide yield and purity.

purity specification commercial availability HPLC purity building block procurement

Room-Temperature Storage Stability vs. Cold-Chain-Dependent Fmoc Analogs

The target compound is specified for long-term storage at room temperature in a cool, dry environment, with no requirement for refrigeration or freezing [1]. In contrast, several Fmoc-protected aminobenzoic acid derivatives, including Fmoc-2-aminobenzoic acid (CAS 150256-42-1), require storage at 2–8 °C . This difference in storage stringency reduces logistical complexity, shipping costs (ambient vs. cold-chain transport), and the risk of condensate-induced hydrolysis upon repeated warming cycles in humid laboratory environments. The methyl substituent ortho to the Fmoc-carbamate may contribute to reduced hydrolytic susceptibility by sterically shielding the carbamate carbonyl.

storage condition Fmoc stability room temperature storage supply chain building block logistics

Regioisomeric Identity: The 2-Amino-3-Methyl Substitution Pattern as a Non-Interchangeable Structural Motif in Peptidomimetic Design

The 2-amino-3-methyl substitution pattern on the benzoic acid core creates a unique three-dimensional presentation of the amino and carboxyl vectors that differs fundamentally from the 4-amino-3-methyl, 3-amino-2-methyl, and 2-amino-5-methyl regioisomers. In peptide backbone incorporation, the ortho-amino orientation enforces a ~60° bond-angle constraint between the carboxyl attachment point and the amino group, generating a kinked geometry that has been exploited in γ-methylbenzoic acid (γ-Mba)-containing cyclic peptides as a conformationally restricted scaffold [1]. Substitution by any other regioisomer would alter the peptide backbone trajectory by approximately 60–120°, depending on the substitution pattern, fundamentally changing the three-dimensional presentation of pharmacophoric elements.

regioisomer peptidomimetic structural motif SAR ortho-methyl benzoic acid scaffold

Procurement-Targeted Application Scenarios for 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid


Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) of γ-Methylbenzoic Acid-Containing Cyclic Peptides

When synthesizing cyclic peptides that incorporate a conformationally restricted γ-methylbenzoic acid (γ-Mba) scaffold, the target compound provides the required 2-amino-3-methyl orientation with orthogonal Fmoc protection compatible with iterative SPPS cycles [1]. The lower pKa (3.71) of the benzoic acid moiety may necessitate slightly modified activation conditions compared to para-amino analogs—users should plan for HATU-mediated coupling rather than default HBTU/HOBt protocols to achieve near-quantitative incorporation [2]. Room-temperature storage simplifies inventory management for core facilities running parallel synthesis campaigns.

Medicinal Chemistry SAR Exploration of Ortho-Methylbenzoic Acid Peptidomimetics

In lead optimization programs where a benzoic acid-based peptidomimetic fragment occupies a shallow hydrophobic pocket, the ortho-methyl substituent of the target compound provides a steric probe that cannot be replicated by the 4-amino-3-methyl or des-methyl (Fmoc-2-aminobenzoic acid) analogs [3]. Procurement of the exact 2-amino-3-methyl regioisomer ensures that SAR data are interpretable and reproducible; substitution with a 4-amino isomer would alter the carboxyl presentation vector by ~120°, potentially ablating target binding [3].

Orthogonal Protection Strategies Requiring Acid-Stable Amino Protection During Boc-Group Removal

For synthetic sequences that involve acid-labile protecting groups (e.g., Boc, tert-butyl esters, trityl) on other functionalities while requiring the amino group to remain protected, the Fmoc group of the target compound remains intact under TFA treatment conditions [4]. This orthogonality is not available with the corresponding Boc-2-amino-3-methylbenzoic acid, which would deprotect under the same acidic conditions. Procurement of the Fmoc-protected building block is therefore mandatory for convergent synthetic strategies employing acid-labile orthogonal protection.

High-Purity Building Block Supply for GMP Peptide API Intermediate Synthesis

When qualifying starting materials for GMP peptide active pharmaceutical ingredient (API) production, the 98% certified purity commercially available for the target compound reduces the impurity risk profile relative to regioisomeric analogs typically supplied at 95% . The lower impurity ceiling (2% vs. 5%) translates directly to reduced burden of analytical method development for impurity profiling and may accelerate regulatory starting material designation under ICH Q11 guidelines.

Quote Request

Request a Quote for 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.